molecular formula C7H5NO3 B13110151 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one

7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one

Cat. No.: B13110151
M. Wt: 151.12 g/mol
InChI Key: HRDCCAZUGXDDEB-UHFFFAOYSA-N
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Description

7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one typically involves the reaction of furan derivatives with pyridine derivatives under specific conditions. One common method involves the cyclization of 2-furylpyridine derivatives in the presence of strong acids or bases . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted furan and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

7-hydroxy-7H-furo[3,4-b]pyridin-5-one

InChI

InChI=1S/C7H5NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3,7,10H

InChI Key

HRDCCAZUGXDDEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(OC2=O)O)N=C1

Origin of Product

United States

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